N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure suggests that it may exhibit interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 7-methyl group: This step may involve alkylation reactions using methylating agents.
Attachment of the carboxamide group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Incorporation of the 3-chlorobenzyl group: This step might involve nucleophilic substitution reactions.
Addition of the 1,1-dioxidotetrahydrothiophen group: This can be achieved through thiophene ring formation and subsequent oxidation.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques like crystallization, distillation, and chromatography.
Quality control: Ensuring the final product meets the required specifications through analytical methods like HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the chromene core can be reduced to an alcohol.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohols or amines.
Substitution products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide likely involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the 7-methyl group.
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
The unique combination of functional groups in N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20ClNO5S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-14-5-6-18-19(25)11-21(29-20(18)9-14)22(26)24(17-7-8-30(27,28)13-17)12-15-3-2-4-16(23)10-15/h2-6,9-11,17H,7-8,12-13H2,1H3 |
InChI Key |
QGTPFTJWWKEUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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